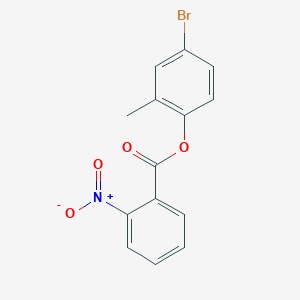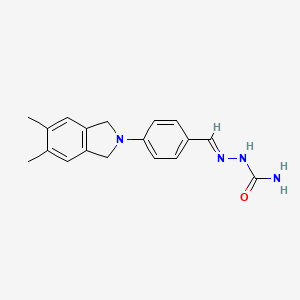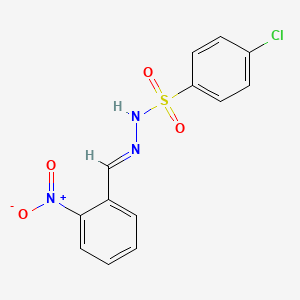
4-bromo-2-methylphenyl 2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction 4-Bromo-2-methylphenyl 2-nitrobenzoate is a chemical compound expected to exhibit characteristics similar to other brominated and nitrated aromatic compounds. It is likely to be used in synthetic chemistry as an intermediate for further chemical reactions.
Synthesis Analysis The synthesis of similar compounds, like benzo[b]thiophen derivatives, involves bromination and nitration reactions. For example, bromination of 2,3-dibromobenzo[b]thiophen results in various tribrominated products, while nitration yields a mixture of dibromo-nitrobenzo[b]thiophens. These reactions are sensitive to the substitution pattern on the benzothiophen ring, indicating that the synthesis of 4-bromo-2-methylphenyl 2-nitrobenzoate would similarly depend on the starting materials and reaction conditions (Cooper et al., 1970).
Molecular Structure Analysis The molecular structure of compounds similar to 4-bromo-2-methylphenyl 2-nitrobenzoate has been studied using various spectroscopic techniques. For example, the crystal structure and quantum chemical analysis of bromo-nitrophenyl imidazo thiadiazole derivatives reveal details about intermolecular interactions and molecular conformation (Sowmya et al., 2020).
Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions : A study explored the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, providing insights into the mechanisms of nucleophilic substitution reactions. This research highlights the complex dynamics of substituent effects and reaction conditions on the reactivity and selectivity of these processes, which are fundamental to the design of novel compounds with desired properties (Koh, Han, & Lee, 1999).
Aromatic Nucleophilic Substitution with Rearrangement : Investigations into the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines reveal the formation of unexpected isomeric structures through aromatic nucleophilic substitution, suggesting a novel pathway for synthesizing complex aromatic compounds with potential application in various fields, including medicinal chemistry and material science (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Electrophilic Substitution Reactions : Research on the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its derivatives outlines the reactivity patterns and product distribution under various conditions. This work is pivotal for understanding how different electrophilic reagents interact with aromatic systems, a crucial aspect in the design and synthesis of novel aromatic compounds (Clarke, Scrowston, & Sutton, 1973).
Chemical Functionalization of Surfaces : A study on the functionalization of glassy carbon with diazonium salts in ionic liquids demonstrates the versatility of diazonium chemistry in modifying electrode surfaces, which has implications for the development of sensors, catalytic surfaces, and electronic devices (Actis et al., 2008).
Halogenation and Iodination of Arene-Tethered Diols : The utilization of aryl halides as halogenation reagents in the functionalization of arene-tethered diols underscores the potential for developing novel synthetic strategies for constructing complex organic molecules, which can be applied in pharmaceuticals, agrochemicals, and materials science (Yin et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromo-2-methylphenyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-9-8-10(15)6-7-13(9)20-14(17)11-4-2-3-5-12(11)16(18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERXBYGQXDVGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylphenyl 2-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)
![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)
